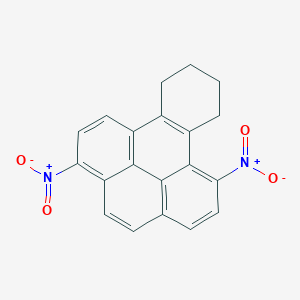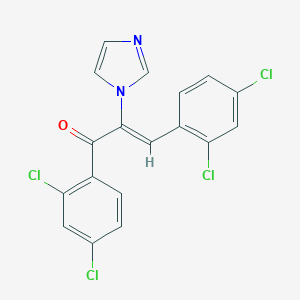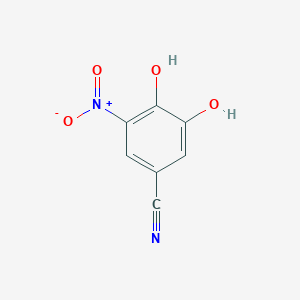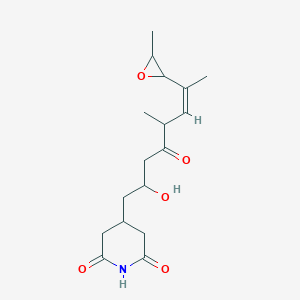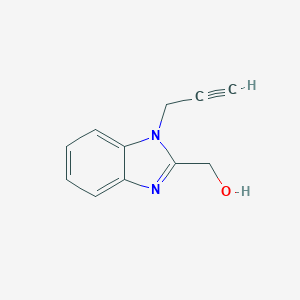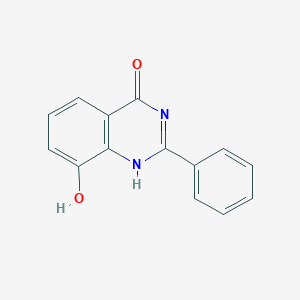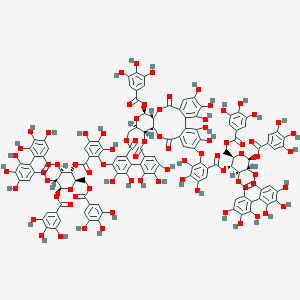
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde (HPPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPPC is a pyrazolidine-1-carbaldehyde derivative and is commonly used as a reagent in organic synthesis.
科学的研究の応用
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for detecting aldehydes, and as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde is not fully understood, but it is believed to act as an aldehyde scavenger, reacting with aldehydes to form stable adducts. This scavenging activity may be responsible for its potential therapeutic effects.
生化学的および生理学的効果
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating diseases associated with oxidative stress and inflammation. Additionally, 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde in lab experiments is its high reactivity towards aldehydes, which makes it a useful tool for studying aldehyde metabolism. However, its reactivity can also be a limitation, as it may react with other compounds in a sample, leading to false results.
将来の方向性
There are several potential future directions for research on 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in organic synthesis. Finally, the development of new methods for synthesizing 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde may lead to improved yields and purity, making it more accessible for research and potential commercial applications.
Conclusion:
In conclusion, 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new methods for synthesizing 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde.
合成法
The synthesis of 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde involves the reaction of 5-hydroxy-2-propan-2-ylpyrazolidine with chloroacetaldehyde in the presence of a base. The resulting product is 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde, which can be purified by recrystallization.
特性
CAS番号 |
124838-25-1 |
|---|---|
製品名 |
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde |
分子式 |
C7H14N2O2 |
分子量 |
158.2 g/mol |
IUPAC名 |
5-hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)8-4-3-7(11)9(8)5-10/h5-7,11H,3-4H2,1-2H3 |
InChIキー |
SALVPQAIWNXCAB-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(N1C=O)O |
正規SMILES |
CC(C)N1CCC(N1C=O)O |
同義語 |
1-Pyrazolidinecarboxaldehyde, 5-hydroxy-2-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
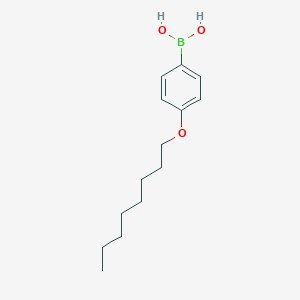
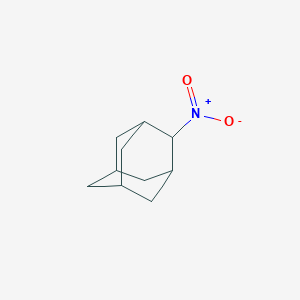
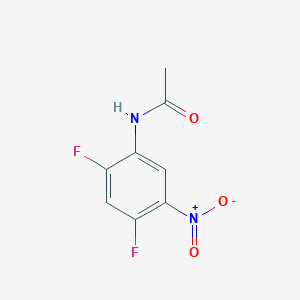
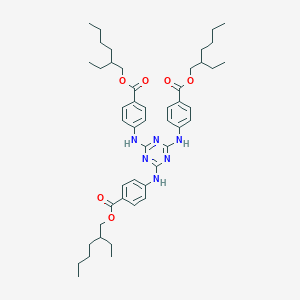
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
